molecular formula C13H21N3O4 B13514085 3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid

3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid

Cat. No.: B13514085
M. Wt: 283.32 g/mol
InChI Key: NPIRHHDAUGMJKD-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Coupling Reaction: The protected amino acid is coupled with the pyrazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the tert-butoxycarbonyl protecting group using an acid such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butoxycarbonyl group.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-{[(tert-butoxy)carbonyl]amino}-2-[(1H-pyrazol-4-yl)methyl]propanoic acid: Lacks the methyl group on the pyrazole ring.

    3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-imidazol-4-yl)methyl]propanoic acid: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid is unique due to the presence of the methyl group on the pyrazole ring, which may influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(1-methylpyrazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)20-12(19)14-7-10(11(17)18)5-9-6-15-16(4)8-9/h6,8,10H,5,7H2,1-4H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIRHHDAUGMJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CN(N=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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